molecular formula C21H17N5O2S2 B1225004 2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide

2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide

Cat. No. B1225004
M. Wt: 435.5 g/mol
InChI Key: KKLGJQYLQBJYML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide is a member of methoxybenzenes.

Scientific Research Applications

Insecticidal Applications

Pyridine derivatives, including those structurally similar to 2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide, have been investigated for their insecticidal properties. For example, Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) synthesized various pyridine derivatives and assessed their toxicity against cowpea aphids. Some of these compounds demonstrated insecticidal activity comparable to established insecticides (Bakhite et al., 2014).

Medical Imaging Applications

In the field of medical imaging, compounds related to 2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide have been developed for Positron Emission Tomography (PET) tracers. Gao, Wang, and Zheng (2016) synthesized carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for imaging of nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1), a potential application in medical diagnostics (Gao, Wang, & Zheng, 2016).

Anticonvulsant Activity

Compounds with a similar structure have been evaluated for their anticonvulsant properties. Farag et al. (2012) synthesized heterocyclic compounds containing a sulfonamide thiazole moiety and evaluated their anticonvulsant activity. Some of these compounds showed significant protective effects against convulsions (Farag et al., 2012).

Antitumor Activity

Shams, Mohareb, Helal, and Mahmoud (2010) utilized a similar compound for the synthesis of various heterocyclic derivatives, some of which displayed high antitumor activities when tested in vitro on human cancer cell lines (Shams et al., 2010).

Antimicrobial Properties

Compounds structurally similar have been synthesized and evaluated for their antimicrobial activities. Fahim and Ismael (2019) investigated novel sulphonamide derivatives, demonstrating their effectiveness against various microbial strains (Fahim & Ismael, 2019).

properties

Product Name

2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide

Molecular Formula

C21H17N5O2S2

Molecular Weight

435.5 g/mol

IUPAC Name

2-(6-amino-3,5-dicyano-4-thiophen-2-ylpyridin-2-yl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H17N5O2S2/c1-28-16-6-3-2-5-13(16)11-25-18(27)12-30-21-15(10-23)19(17-7-4-8-29-17)14(9-22)20(24)26-21/h2-8H,11-12H2,1H3,(H2,24,26)(H,25,27)

InChI Key

KKLGJQYLQBJYML-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CSC2=C(C(=C(C(=N2)N)C#N)C3=CC=CS3)C#N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide
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2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide
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2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide
Reactant of Route 4
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2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide
Reactant of Route 5
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2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide
Reactant of Route 6
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2-[(6-amino-3,5-dicyano-4-thiophen-2-yl-2-pyridinyl)thio]-N-[(2-methoxyphenyl)methyl]acetamide

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